CP-640186 - 630111-13-6

CP-640186

Catalog Number: EVT-8157726
CAS Number: 630111-13-6
Molecular Formula: C30H35N3O3
Molecular Weight: 485.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CP-640186 is a synthetic, small molecule that acts as a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC) [, ]. ACC is a key metabolic enzyme responsible for catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical precursor for fatty acid synthesis [, , ]. As an ACC inhibitor, CP-640186 disrupts lipid synthesis and promotes fatty acid oxidation, making it a valuable tool for investigating cellular metabolism and potential therapeutic applications for metabolic disorders [, , ]. CP-640186 exhibits inhibitory activity against both isoforms of ACC: ACC1, primarily found in lipogenic tissues like the liver and adipose tissue, and ACC2, predominantly found in oxidative tissues like the heart and skeletal muscle [, ].

Source and Classification

CP 640186 was developed as part of research aimed at understanding and modulating lipid metabolism, particularly in the context of obesity and metabolic disorders. It is derived from a series of chemical modifications that enhance its inhibitory properties against ACC. The compound is categorized under small molecule inhibitors targeting metabolic enzymes, specifically those involved in fatty acid biosynthesis.

Synthesis Analysis

The synthesis of CP 640186 involves a multi-step process that includes the formation of key intermediates and specific chemical reactions. A detailed synthesis pathway is as follows:

  1. Spirocyclization: The initial step involves the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization to produce tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate.
  2. Deprotection: The Boc group on the intermediate is removed using trifluoroacetic acid at room temperature.
  3. Coupling Reaction: The resultant spiro[chroman-2,4′-piperidin]-4-one is then coupled with substituted quinoline-4-carboxylic acids in the presence of HATU (a coupling reagent) and triethylamine to yield the final product, CP 640186 .

This synthetic route emphasizes the importance of careful control over reaction conditions, such as temperature and pH, to ensure high yields and purity of the final compound.

Molecular Structure Analysis

The molecular structure of CP 640186 can be described by its empirical formula C30H35N3O3C_{30}H_{35}N_{3}O_{3}. It features a complex arrangement that includes:

  • Anthracene moiety: This aromatic system contributes significantly to the compound's hydrophobic character.
  • Morpholine ring: Provides flexibility and potential for interaction with biological targets.
  • Bipiperidine structure: Enhances binding affinity through additional interactions with the active site of ACC.

Crystallographic studies have revealed that CP 640186 binds to the dimeric interface of the ACC carboxyltransferase domain, with specific hydrogen bonding interactions involving key residues like Glu-2230 and Gly-2162 .

Chemical Reactions Analysis

CP 640186 primarily functions through its interaction with acetyl-CoA carboxylase. The compound exhibits uncompetitive inhibition with respect to ATP, meaning it binds to the enzyme-substrate complex rather than the free enzyme . This interaction results in decreased malonyl-CoA levels, subsequently inhibiting fatty acid synthesis both in vitro and in vivo.

The compound's ability to modulate ACC activity has been leveraged in various experimental setups to study lipid metabolism and related disorders.

Mechanism of Action

The mechanism by which CP 640186 exerts its inhibitory effects on acetyl-CoA carboxylase involves:

  1. Binding to ACC: The anthracenyl moiety fits into a hydrophobic pocket at the dimer interface of ACC.
  2. Hydrogen Bonding: Key interactions are established between specific functional groups on CP 640186 and amino acid residues within the active site—particularly hydrogen bonds between carbonyl groups and residues such as Glu-2230 and Gly-2162.
  3. Conformational Changes: Binding induces conformational changes in ACC that hinder substrate access or catalysis, effectively reducing enzyme activity .
Physical and Chemical Properties Analysis

CP 640186 is characterized by several notable physical and chemical properties:

  • Appearance: Light orange solid.
  • Solubility: It is hygroscopic and cell-permeable, allowing it to effectively enter biological systems.
  • Stability: The compound shows good stability under standard laboratory conditions but should be handled under inert gas to prevent degradation.
  • Purity: Typically ≥98% pure as determined by high-performance liquid chromatography (HPLC) .

These properties are critical for its application in biological assays and therapeutic contexts.

Applications

CP 640186 has significant implications in scientific research, particularly concerning metabolic diseases:

  1. Research Tool: Used extensively as an inhibitor in studies investigating lipid metabolism pathways.
  2. Therapeutic Potential: Its ability to lower malonyl-CoA levels positions it as a candidate for treating conditions like obesity and type II diabetes by modulating fatty acid synthesis .
  3. Biochemical Studies: Employed in crystallography studies to elucidate the structure-function relationship of acetyl-CoA carboxylase .
Introduction to Acetyl-CoA Carboxylase as a Therapeutic Target

Role of Acetyl-CoA Carboxylase in Fatty Acid Metabolism and Cellular Homeostasis

Acetyl-CoA carboxylase serves as the essential rate-limiting enzyme in de novo lipogenesis, catalyzing the adenosine triphosphate-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction represents the first committed step in long-chain fatty acid biosynthesis [1] [4]. Malonyl-CoA functions as a critical metabolic nexus with dual regulatory roles: it acts as the foundational two-carbon donor for fatty acid chain elongation mediated by fatty acid synthase, and simultaneously operates as a potent allosteric inhibitor of carnitine palmitoyltransferase 1—the mitochondrial gatekeeper responsible for fatty acid transport into mitochondria for β-oxidation [4] [6]. Through this bifunctional mechanism, Acetyl-CoA carboxylase exerts reciprocal control over cellular fatty acid synthesis and oxidation pathways, thereby maintaining lipid homeostasis under fluctuating nutritional conditions [1].

The enzymatic activity of Acetyl-CoA carboxylase is exquisitely regulated by multiple mechanisms including phosphorylation, allosteric modulation, and transcriptional control. Phosphorylation by adenosine monophosphate-activated protein kinase inactivates the enzyme during energy-deficient states, while dephosphorylation restores activity during energy surplus [4]. Allosteric activation by citrate promotes polymeric filament formation that dramatically enhances catalytic efficiency, whereas long-chain fatty acyl-CoAs provide feedback inhibition. These regulatory mechanisms position Acetyl-CoA carboxylase as a central metabolic sensor that adapts cellular metabolism to nutritional status [1] [9].

Table 1: Metabolic Pathways Governed by Acetyl-CoA Carboxylase Activity

Metabolic PathwayRegulatory FunctionDownstream Metabolic Effects
De novo lipogenesisRate-limiting enzyme stepControls palmitate synthesis and triglyceride formation
Fatty acid oxidationMalonyl-CoA-mediated CPT1 inhibitionModulates mitochondrial β-oxidation flux
Cellular energy sensingAMPK phosphorylation targetIntegrates energy status with lipid metabolism
NADPH homeostasisCoordinates reducing equivalentsBalances redox state during lipogenesis

Acetyl-CoA Carboxylase Isoforms: Functional Divergence and Metabolic Implications

Eukaryotic organisms express two genetically distinct isoforms of Acetyl-CoA carboxylase that exhibit divergent subcellular localization, tissue distribution, and metabolic functions despite sharing significant structural homology [1] [4]:

  • Acetyl-CoA carboxylase 1 (ACC1): Primarily localized to the cytosol of lipogenic tissues including liver, adipose tissue, and mammary gland. Acetyl-CoA carboxylase 1-generated malonyl-CoA serves predominantly as the carbon source for de novo fatty acid synthesis, supporting membrane biogenesis, lipid storage, and the production of signaling molecules [4] [6]. Experimental models demonstrate that hepatic Acetyl-CoA carboxylase 1 deficiency significantly reduces triglyceride synthesis and very-low-density lipoprotein secretion, highlighting its non-redundant role in hepatic lipid production [1].

  • Acetyl-CoA carboxylase 2 (ACC2): Anchored to the outer mitochondrial membrane in oxidative tissues such as skeletal muscle, heart, and liver. The malonyl-CoA pool generated by Acetyl-CoA carboxylase 2 functions principally as a regulatory metabolite that potently inhibits carnitine palmitoyltransferase 1, thereby governing mitochondrial fatty acid uptake and oxidation [4] [6]. Genetic ablation studies reveal that Acetyl-CoA carboxylase 2-deficient mice exhibit elevated fatty acid oxidation rates without compromising biosynthetic capacity, confirming its distinct physiological function [1].

The isoform-specific compartmentalization creates metabolically distinct malonyl-CoA pools that allow simultaneous but independent regulation of anabolic and catabolic pathways within the same cell [4]. This functional segregation provides a compelling pharmacological rationale for developing isoform-selective inhibitors, though the high sequence conservation in the catalytic domains presents significant challenges [9].

Table 2: Comparative Analysis of Acetyl-CoA Carboxylase Isoforms

CharacteristicAcetyl-CoA Carboxylase 1Acetyl-CoA Carboxylase 2
Primary localizationCytosolMitochondrial outer membrane
Tissue predominanceLiver, adipose, mammary glandSkeletal muscle, heart, liver
Malonyl-CoA functionSubstrate for fatty acid synthesisCPT1 inhibitor regulating β-oxidation
Metabolic pathwayDe novo lipogenesisFatty acid oxidation regulation
Phenotype of deficiencyReduced hepatic triglyceride synthesisIncreased whole-body fatty acid oxidation

Rationale for Targeting Acetyl-CoA Carboxylase in Metabolic and Infectious Diseases

The strategic position of Acetyl-CoA carboxylase at the intersection of lipid synthesis and oxidation pathways establishes it as a compelling therapeutic target for diverse pathological conditions characterized by metabolic dysregulation [1] [9]:

In metabolic disorders, Acetyl-CoA carboxylase inhibition produces dual beneficial effects by simultaneously reducing fatty acid synthesis while promoting fatty acid oxidation. This coordinated metabolic shift addresses fundamental pathophysiological processes underlying non-alcoholic fatty liver disease, insulin resistance, and obesity. Pharmacological Acetyl-CoA carboxylase inhibition in preclinical models consistently demonstrates reduced hepatic steatosis, improved insulin sensitivity, and attenuated weight gain without inducing excessive lipid accumulation in peripheral tissues [1]. The therapeutic potential extends to type 2 diabetes mellitus, where Acetyl-CoA carboxylase inhibitors ameliorate hyperglycemia by reducing hepatic gluconeogenesis and enhancing skeletal muscle glucose uptake—effects attributable to diminished lipotoxicity and improved insulin signaling [9].

In oncology, many malignancies exhibit increased dependence on de novo lipogenesis to support membrane biogenesis, signal transduction, and energy production in rapidly proliferating tumor cells [4] [6]. Acetyl-CoA carboxylase 1 overexpression correlates with advanced disease stage and poor prognosis across diverse carcinomas including breast, prostate, and hepatocellular cancers. Genetic and pharmacological Acetyl-CoA carboxylase 1 inhibition impairs tumor growth through multiple mechanisms: depletion of phospholipid precursors, reduction of signaling lipids, induction of endoplasmic reticulum stress, and promotion of apoptosis [4]. Emerging evidence suggests that Acetyl-CoA carboxylase inhibitors may also disrupt the tumor microenvironment by inhibiting cancer-associated adipocytes and suppressing protumorigenic inflammatory mediators [6].

Table 3: Therapeutic Rationale for Acetyl-CoA Carboxylase Inhibition Across Disease States

Disease CategoryPathophysiological MechanismTherapeutic Effect of Inhibition
Non-alcoholic fatty liver diseaseHepatic de novo lipogenesisReduced triglyceride accumulation and inflammation
Type 2 diabetes mellitusLipotoxicity-induced insulin resistanceImproved insulin sensitivity and glucose homeostasis
ObesityEnergy storage imbalanceIncreased energy expenditure via fat oxidation
Breast cancerMembrane biogenesis in tumor cellsSuppressed proliferation and invasion
Acute myeloid leukemiaMetabolic adaptation of leukemic stem cellsImpaired self-renewal and differentiation blockade

The compound CP 640186 exemplifies this therapeutic approach as a potent, orally bioavailable Acetyl-CoA carboxylase inhibitor that effectively targets both isoforms. It demonstrates half-maximal inhibitory concentration values of 53 nanomolar for rat liver Acetyl-CoA carboxylase 1 and 61 nanomolar for rat skeletal muscle Acetyl-CoA carboxylase 2, establishing it as a pharmacologically relevant tool compound [2] [3]. Crystallographic studies reveal that CP 640186 binds competitively within the carboxyltransferase domain at the dimer interface, directly obstructing the catalytic site [10]. This binding mode differs fundamentally from herbicidal Acetyl-CoA carboxylase inhibitors, allowing selective inhibition of mammalian enzymes [10]. In cellular models, CP 640186 produces concentration-dependent inhibition of fatty acid synthesis in HepG2 hepatocytes (half-maximal effective concentration = 0.84 micromolar) and stimulates fatty acid oxidation in C2C12 myotubes (half-maximal effective concentration = 57 nanomolar), confirming its dual modulatory effects on lipid metabolism [3].

Properties

CAS Number

630111-13-6

Product Name

CP 640186

IUPAC Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C30H35N3O3

Molecular Weight

485.6 g/mol

InChI

InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1

InChI Key

LDQKDRLEMKIYMC-XMMPIXPASA-N

SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.